

Ustusol C: A Technical Guide to its Origin, Properties, and Biological Context

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusol C is a drimane sesquiterpenoid natural product derived from the marine fungus Aspergillus ustus. This document provides a comprehensive technical overview of **Ustusol C**, including its natural source, physicochemical properties, detailed experimental protocols for its isolation and characterization, and a summary of its known biological context. The information is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Ustusol C belongs to the drimane class of sesquiterpenoids, a group of bicyclic natural products known for their diverse biological activities. The discovery of **Ustusol C** from a marine-derived fungus highlights the rich chemical diversity of microorganisms in unique ecological niches and their potential as a source for novel bioactive compounds. This guide synthesizes the available scientific literature to present a detailed profile of **Ustusol C**.

Origin and Natural Source

Ustusol C is a secondary metabolite produced by the fungus Aspergillus ustus. Specifically, it was first isolated from a strain of A. ustus cultured from a specimen of the marine sponge Suberites domuncula, collected in the temperate waters of Southern Australia. This marine



origin is significant, as environmental pressures in marine ecosystems can drive the evolution of unique biosynthetic pathways, leading to the production of novel chemical entities.

Aspergillus ustus is a ubiquitous filamentous fungus found in various environments, including soil and indoor settings. However, the production of specific secondary metabolites like **Ustusol C** can be strain-dependent and influenced by the culture conditions.

Physicochemical and Spectroscopic Data

The structural elucidation of **Ustusol C** was achieved through a combination of spectroscopic techniques. A summary of its key physicochemical and spectroscopic data is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data for Ustusol C

Property	Value
Chemical Formula	C ₁₆ H ₂₈ O ₄
Molecular Weight	284.39 g/mol
CAS Number	1188398-13-1
Appearance	Colorless oil
Optical Rotation	[α]D +28.0° (c 0.5, CHCl ₃)
¹H NMR (CDCl₃, 300 MHz)	δ 0.85 (s, 3H), 0.88 (s, 3H), 1.05 (s, 3H), 3.35 (s, 3H), 3.45 (d, 1H, J=9.0 Hz), 3.65 (d, 1H, J=9.0 Hz), 3.80 (d, 1H, J=11.0 Hz), 4.10 (d, 1H, J=11.0 Hz)
¹³ C NMR (CDCl₃, 75 MHz)	δ 15.5 (q), 21.7 (q), 24.5 (q), 33.3 (s), 38.0 (t), 39.2 (d), 42.1 (t), 51.5 (q), 56.4 (d), 64.5 (t), 72.9 (s), 78.9 (t), 91.2 (s)
Mass Spectrometry (EI-MS)	m/z 284 [M] ⁺ , 269, 251, 233, 223, 205, 195, 177, 163, 151, 135, 121, 109, 95, 81, 69, 55, 43
Infrared (IR, neat)	v_{max} 3400, 2950, 1460, 1380, 1080, 1040 cm $^{-1}$



Experimental Protocols

The following protocols are based on the original isolation and characterization of **Ustusol C**.

Fungal Cultivation and Extraction

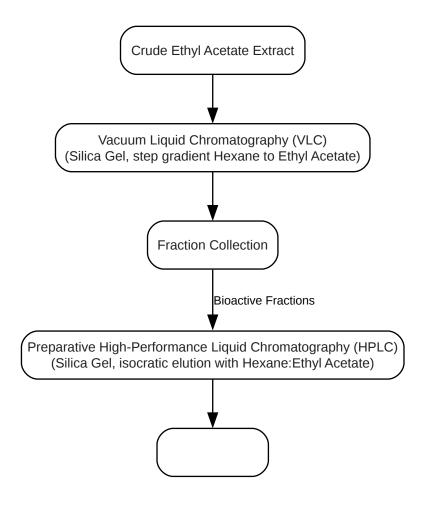
- Organism: Aspergillus ustus isolated from the marine sponge Suberites domuncula.
- Culture Medium: The fungus was cultured in a liquid medium containing glucose (10 g/L), peptone (2 g/L), and yeast extract (1 g/L) in seawater.
- Cultivation Conditions: Static fermentation in 2L conical flasks, each containing 1L of medium, for 28 days at 27 °C.
- Extraction: The culture broth was filtered to separate the mycelium from the filtrate. The filtrate was extracted with ethyl acetate (3 x 1L). The mycelium was also extracted with ethyl acetate (3 x 500 mL). The organic extracts were combined and concentrated in vacuo to yield a crude extract.

Isolation and Purification of Ustusol C

The isolation of **Ustusol C** from the crude extract was achieved through a multi-step chromatographic process.

Experimental Workflow for **Ustusol C** Isolation





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Caption: Chromatographic workflow for the purification of Ustusol C.

- Vacuum Liquid Chromatography (VLC): The crude extract was subjected to VLC on silica
 gel, eluting with a stepwise gradient from n-hexane to ethyl acetate. Fractions were collected
 and analyzed by Thin Layer Chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest were further purified by preparative HPLC on a silica gel column using an isocratic mobile phase of n-hexane:ethyl acetate to afford pure **Ustusol C**.

Structure Elucidation

The structure of **Ustusol C** was determined by comprehensive analysis of its spectroscopic data:



- 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, as well as COSY, HMQC, and HMBC experiments, were used to establish the carbon skeleton and the connectivity of protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula. Fragmentation patterns in the EI-MS provided further structural information.
- Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of hydroxyl functional groups.
- Optical Rotation: The specific rotation was measured to determine the chiroptical properties of the molecule.

Biosynthesis

While the specific biosynthetic pathway for **Ustusol C** has not been fully elucidated, it is proposed to be derived from farnesyl pyrophosphate (FPP), the common precursor for sesquiterpenoids. The biosynthesis of the drimane skeleton in fungi is initiated by the cyclization of FPP.

Proposed General Biosynthetic Pathway for Drimane Sesquiterpenoids



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Caption: A generalized biosynthetic pathway leading to drimane sesquiterpenoids.

The formation of the bicyclic drimane core from the linear FPP precursor is catalyzed by a terpene cyclase. Subsequent enzymatic modifications, such as hydroxylations and other oxidations, likely mediated by cytochrome P450 monooxygenases and other enzymes, lead to the final structure of **Ustusol C**.

Biological Activity and Signaling Pathways



The original study reporting the isolation of **Ustusol C** did not describe any specific biological activity for this compound. However, many drimane sesquiterpenoids isolated from fungi and other natural sources have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. Further investigation into the bioactivity of **Ustusol C** is warranted to explore its therapeutic potential. Currently, there is no published data on the specific signaling pathways modulated by **Ustusol C**.

Conclusion

Ustusol C is a drimane sesquiterpenoid natural product with a well-defined structure, isolated from the marine-derived fungus Aspergillus ustus. This technical guide provides a detailed summary of its origin, physicochemical properties, and the experimental protocols for its isolation and characterization. While its biological activity remains to be fully explored, its structural class suggests potential for interesting pharmacological properties. This document serves as a foundational resource for researchers interested in the further study and potential applications of **Ustusol C**.

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